molecular formula C15H16ClN3O4 B7092488 4-[2-(4-Chloro-3-nitrophenyl)acetyl]-1-cyclopropylpiperazin-2-one

4-[2-(4-Chloro-3-nitrophenyl)acetyl]-1-cyclopropylpiperazin-2-one

Cat. No.: B7092488
M. Wt: 337.76 g/mol
InChI Key: LGLHYRDSIJBNKX-UHFFFAOYSA-N
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Description

4-[2-(4-Chloro-3-nitrophenyl)acetyl]-1-cyclopropylpiperazin-2-one is a complex organic compound characterized by the presence of a piperazine ring, a cyclopropyl group, and a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chloro-3-nitrophenyl)acetyl]-1-cyclopropylpiperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of 1-cyclopropylpiperazine with 4-chloro-3-nitrophenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chloro-3-nitrophenyl)acetyl]-1-cyclopropylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The acyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Ammonia or primary amines, thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products

    Reduction: 4-[2-(4-Amino-3-nitrophenyl)acetyl]-1-cyclopropylpiperazin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Chloro-3-nitrophenylacetic acid and 1-cyclopropylpiperazine.

Scientific Research Applications

4-[2-(4-Chloro-3-nitrophenyl)acetyl]-1-cyclopropylpiperazin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[2-(4-Chloro-3-nitrophenyl)acetyl]-1-cyclopropylpiperazin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrophenylacetic acid: Shares the nitrophenyl and chloro groups but lacks the piperazine and cyclopropyl moieties.

    1-Cyclopropylpiperazine: Contains the piperazine and cyclopropyl groups but lacks the nitrophenyl moiety.

Uniqueness

4-[2-(4-Chloro-3-nitrophenyl)acetyl]-1-cyclopropylpiperazin-2-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitrophenyl and cyclopropyl groups in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[2-(4-chloro-3-nitrophenyl)acetyl]-1-cyclopropylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4/c16-12-4-1-10(7-13(12)19(22)23)8-14(20)17-5-6-18(11-2-3-11)15(21)9-17/h1,4,7,11H,2-3,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLHYRDSIJBNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2=O)C(=O)CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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